molecular formula C21H25N3O6S B10911173 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate

2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate

Cat. No.: B10911173
M. Wt: 447.5 g/mol
InChI Key: BZHIEPPDVVNOFC-UHFFFAOYSA-N
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Description

The compound 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate is a complex organic molecule featuring a thiazole ring, an ethoxycarbonyl group, and a valinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through esterification reactions, often using ethyl chloroformate in the presence of a base such as triethylamine.

    Coupling with Valinate: The valinate moiety can be attached via peptide coupling reactions, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

    Final Assembly: The final compound is assembled by coupling the thiazole derivative with the valinate ester under mild conditions to avoid decomposition of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxycarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, alcohols, bases like triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Amides, esters

Scientific Research Applications

Chemistry

In organic synthesis, 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

This compound may exhibit biological activity due to the presence of the thiazole ring, which is known for its antimicrobial and anti-inflammatory properties. It could be explored as a potential lead compound in drug discovery.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. The thiazole ring and valinate moiety are structural motifs found in various bioactive molecules, suggesting potential pharmacological applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(4-methoxyphenyl)valinate
  • 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(4-chlorophenyl)valinate

Uniqueness

The uniqueness of 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiazole ring, ethoxycarbonyl group, and valinate moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-benzamido-3-methylbutanoyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H25N3O6S/c1-5-29-20(28)17-13(4)22-21(31-17)23-15(25)11-30-19(27)16(12(2)3)24-18(26)14-9-7-6-8-10-14/h6-10,12,16H,5,11H2,1-4H3,(H,24,26)(H,22,23,25)

InChI Key

BZHIEPPDVVNOFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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